Cas no 27970-50-9 (3-(n-Amyl)-2,4-pentanedione)

3-(n-Amyl)-2,4-pentanedione is a β-diketone compound characterized by its chelating properties and reactivity as a ligand in coordination chemistry. Its structure, featuring two carbonyl groups separated by a methylene bridge, allows for stable complex formation with metal ions, making it useful in catalysis and material synthesis. The n-amyl substituent enhances solubility in organic solvents, facilitating its application in homogeneous reaction systems. This compound is also employed as an intermediate in organic synthesis, particularly for heterocyclic compounds. Its stability under moderate conditions and predictable reactivity profile make it a reliable choice for research and industrial processes requiring precise metal-ligand interactions.
3-(n-Amyl)-2,4-pentanedione structure
3-(n-Amyl)-2,4-pentanedione structure
Product Name:3-(n-Amyl)-2,4-pentanedione
CAS No:27970-50-9
MF:C10H18O2
MW:170.248723506927
CID:282447
PubChem ID:98194
Update Time:2025-11-02

3-(n-Amyl)-2,4-pentanedione Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pentanedione,3-pentyl-
    • 3-(n-Amyl)-2,4-pentanedione
    • 3-pentylpentane-2,4-dione
    • SCHEMBL1310281
    • 3-ACETYLOCTANONE-2
    • A13883
    • NSC87949
    • NSC-87949
    • diacetyl hexan
    • ZJL7NZY4GE
    • NS00028395
    • DTXSID10182245
    • 3-Acetyl-2-octanone
    • 3-n-Amyl-2,4-pentanedione
    • 3-pentylpentane-2, 4-dione
    • J-016931
    • EINECS 248-754-1
    • FT-0616204
    • RSYGAEISWXZUKM-UHFFFAOYSA-N
    • 3-(n-Amyl)-2,4-pentanedione;3-pentylpentane-2,4-dione
    • FT-0616205
    • 2,4-Pentanedione, 3-pentyl-
    • AKOS006228217
    • CBA97050
    • 3-pentyl-2,4-pentanedione
    • UNII-ZJL7NZY4GE
    • 27970-50-9
    • NSC 87949
    • AI3-19322
    • 3-N-PENTYL-2,4-PENTANEDIONE
    • MDL: MFCD00026236
    • Inchi: 1S/C10H18O2/c1-4-5-6-7-10(8(2)11)9(3)12/h10H,4-7H2,1-3H3
    • InChI Key: RSYGAEISWXZUKM-UHFFFAOYSA-N
    • SMILES: O=C(C)C(C(C)=O)CCCCC

Computed Properties

  • Exact Mass: 170.13100
  • Monoisotopic Mass: 170.13068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1
  • XLogP3: 2.4

Experimental Properties

  • Density: 0.9409 (rough estimate)
  • Boiling Point: 237.7°C at 760 mmHg
  • Flash Point: 86.8°C
  • Refractive Index: 1.4494 (estimate)
  • PSA: 34.14000
  • LogP: 2.36090

3-(n-Amyl)-2,4-pentanedione Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

3-(n-Amyl)-2,4-pentanedione Pricemore >>

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3-(n-Amyl)-2,4-pentanedione Related Literature

  • 1. Mesogenic properties of copper(II) complexes formed from α-substituted β-dialdehydes and β-diketones
    Antony B. Blake,John R. Chipperfield,Stephen Clark,Peter G. Nelson J. Chem. Soc. Dalton Trans. 1991 1159

Additional information on 3-(n-Amyl)-2,4-pentanedione

Comprehensive Guide to 3-(n-Amyl)-2,4-pentanedione (CAS No. 27970-50-9): Properties, Applications, and Market Insights

3-(n-Amyl)-2,4-pentanedione (CAS No. 27970-50-9) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This diketone derivative, also known as 3-pentyl-2,4-pentanedione, is characterized by its unique molecular structure and versatile reactivity. In this comprehensive guide, we delve into the chemical properties, synthesis methods, applications, and emerging trends surrounding this compound, providing valuable insights for researchers, manufacturers, and industry professionals.

The molecular formula of 3-(n-Amyl)-2,4-pentanedione is C10H18O2, with a molecular weight of 170.25 g/mol. This beta-diketone compound features two carbonyl groups separated by a methylene group, a configuration that contributes to its distinctive chemical behavior. The n-amyl substituent at the 3-position enhances the compound's lipophilicity, making it particularly useful in certain organic synthesis applications. Researchers have noted that this structural arrangement facilitates chelation with various metal ions, opening possibilities for catalytic applications.

In the field of flavor and fragrance chemistry, 3-(n-Amyl)-2,4-pentanedione has shown promise as a potential aroma compound. Its structural similarity to other known flavor molecules suggests it may contribute to buttery or caramel-like notes, though extensive safety evaluations would be required before any food applications. The compound's volatility profile makes it interesting for perfumery research, particularly in developing long-lasting fragrance components.

The synthesis of 3-(n-Amyl)-2,4-pentanedione typically involves acylation reactions of appropriate precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers exploring catalytic methods that reduce energy consumption and minimize waste. Recent publications have highlighted innovative routes using biocatalysts or microwave-assisted synthesis, reflecting the growing demand for sustainable production methods in the chemical industry.

From a material science perspective, this compound has demonstrated potential as a building block for advanced polymers. Its ability to form coordination complexes with metals suggests applications in metal-organic frameworks (MOFs) or as a ligand in catalytic systems. Researchers are particularly interested in how the amyl side chain might influence the physical properties of resulting materials, potentially leading to novel materials with tailored characteristics.

The pharmaceutical industry has shown exploratory interest in 3-(n-Amyl)-2,4-pentanedione derivatives. While not currently used in approved medications, its structural motif appears in several bioactive molecules under investigation. The compound's potential as a chelation therapy agent or as a precursor for drug synthesis warrants further study, particularly in light of recent advances in medicinal chemistry and drug design methodologies.

Market analysis indicates growing interest in specialty diketones like 3-(n-Amyl)-2,4-pentanedione, driven by demand from research institutions and specialty chemical manufacturers. The compound's relative scarcity in commercial catalogs presents both challenges and opportunities for suppliers. Current pricing trends reflect its status as a low-volume high-value chemical, with purity specifications significantly affecting market value.

Environmental and safety considerations for 3-(n-Amyl)-2,4-pentanedione follow standard protocols for handling organic compounds. Proper laboratory safety measures including adequate ventilation and personal protective equipment are recommended. While not classified as highly hazardous, its chemical reactivity profile suggests careful handling to prevent unwanted reactions or decomposition.

Recent scientific literature reveals increasing applications of 3-(n-Amyl)-2,4-pentanedione in coordination chemistry research. Its ability to form stable complexes with transition metals has made it valuable in developing new catalysts for organic transformations. Particularly noteworthy are studies exploring its use in asymmetric synthesis, where the chiral environment created by metal complexes of this ligand can induce enantioselectivity in reactions.

The future outlook for 3-(n-Amyl)-2,4-pentanedione appears promising, with potential expansions into green chemistry applications and advanced material synthesis. As industries continue to seek sustainable alternatives to traditional chemicals, compounds like this that offer both functionality and potential for eco-friendly production methods are likely to see increased demand. Ongoing research into its physical and chemical properties may uncover additional applications that further enhance its commercial value.

For researchers considering working with 3-(n-Amyl)-2,4-pentanedione, it's important to consult recent publications and patent literature to stay current with developments. The compound's structure-activity relationships continue to be explored, and new findings may reveal unexpected utilities. Standard analytical techniques including NMR spectroscopy, mass spectrometry, and chromatographic methods are typically employed for characterization and quality control purposes.

In conclusion, 3-(n-Amyl)-2,4-pentanedione (CAS No. 27970-50-9) represents an interesting case study in how specialty organic compounds can find diverse applications across multiple scientific disciplines. From its fundamental chemical properties to its potential industrial uses, this compound exemplifies the importance of continued research into molecular diversity and functional materials. As synthetic methodologies advance and application areas expand, we can anticipate growing significance for this and related diketone compounds in both academic and industrial settings.

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